molecular formula C8H5FN2O2 B1442438 5-fluoro-7-nitro-1H-indole CAS No. 1202463-82-8

5-fluoro-7-nitro-1H-indole

Cat. No. B1442438
M. Wt: 180.14 g/mol
InChI Key: JBRVVXZFLROXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring.


Physical And Chemical Properties Analysis

5-Fluoro-7-nitro-1H-indole is a solid compound . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Antituberculosis Activity

A series of 5-fluoro-1H-indole-2,3-dione derivatives, including compounds structurally related to 5-fluoro-7-nitro-1H-indole, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among the tested compounds, some derivatives exhibited significant inhibitory activity. The study utilized the Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) for predicting the antituberculosis activity, indicating a high potential for identifying effective compounds against tuberculosis (Karalı et al., 2007).

Antimicrobial and Antiproliferative Activities

Research on heterocycles derived from nitro/fluoroindole-carbohydrazides, including those structurally related to 5-fluoro-7-nitro-1H-indole, showed that these compounds have antimicrobial, antiinflammatory, and antiproliferative activities. The study highlights the potential of these compounds in developing new treatments for various diseases, including their role in cancer therapy (Narayana et al., 2009).

Radiopharmaceutical Applications

5-Fluoro-7-nitro-1H-indole derivatives have been explored in the context of radiopharmaceutical applications, particularly for imaging paired helical filaments of tau in Alzheimer's disease. A study reported a simplified one-step method for the synthesis of a potent and selective agent, highlighting the role of fluoroindole derivatives in developing diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).

Interaction with Bovine Hemoglobin

The interaction between 5-nitro-1H-indole-2-acid, a compound closely related to 5-fluoro-7-nitro-1H-indole, and bovine hemoglobin (BHb) has been studied using molecular docking and fluorescence experiments. This research provides insights into the biochemical interactions of fluoroindole derivatives, potentially contributing to the understanding of their biological effects (Jian, 2009).

Hepatitis C Virus Inhibition

A study on indole-based inhibitors for the hepatitis C virus NS5B polymerase identified derivatives with fluoro-nitro-substituted groups, including structures related to 5-fluoro-7-nitro-1H-indole, as potent inhibitors. These compounds showed significant activity in replicon assays, demonstrating their potential as therapeutic agents for hepatitis C (Chen et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 5-fluoro-7-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

5-fluoro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRVVXZFLROXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-7-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-7-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-fluoro-7-nitro-1H-indole
Reactant of Route 3
Reactant of Route 3
5-fluoro-7-nitro-1H-indole
Reactant of Route 4
Reactant of Route 4
5-fluoro-7-nitro-1H-indole
Reactant of Route 5
Reactant of Route 5
5-fluoro-7-nitro-1H-indole
Reactant of Route 6
Reactant of Route 6
5-fluoro-7-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.